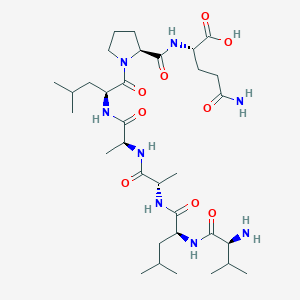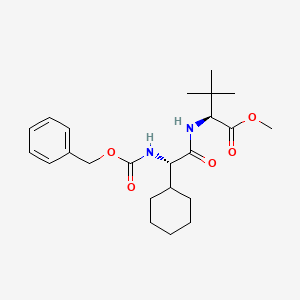
(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate is a synthetic organic compound. It is characterized by its complex structure, which includes a benzyloxycarbonyl group, a cyclohexyl group, and a dimethylbutanoate moiety. Compounds like this are often used in various fields of scientific research due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate typically involves multiple steps:
Formation of the benzyloxycarbonylamino group: This can be achieved by reacting an amine with benzyl chloroformate under basic conditions.
Cyclohexyl group introduction: This step involves the addition of a cyclohexyl group to the intermediate product, often through a nucleophilic substitution reaction.
Dimethylbutanoate formation: The final step involves esterification to form the dimethylbutanoate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions, particularly those involving esterases and proteases.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
相似化合物的比较
Similar Compounds
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-phenylacetamido)-3,3-dimethylbutanoate
- (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclopentylacetamido)-3,3-dimethylbutanoate
Uniqueness
The uniqueness of (S)-methyl 2-((S)-2-(benzyloxycarbonylamino)-2-cyclohexylacetamido)-3,3-dimethylbutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, might influence its steric and electronic characteristics, differentiating it from similar compounds.
属性
CAS 编号 |
402959-35-7 |
|---|---|
分子式 |
C23H34N2O5 |
分子量 |
418.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C23H34N2O5/c1-23(2,3)19(21(27)29-4)25-20(26)18(17-13-9-6-10-14-17)24-22(28)30-15-16-11-7-5-8-12-16/h5,7-8,11-12,17-19H,6,9-10,13-15H2,1-4H3,(H,24,28)(H,25,26)/t18-,19+/m0/s1 |
InChI 键 |
LEOCLLOTKGDEQQ-RBUKOAKNSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


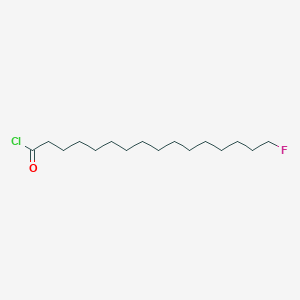
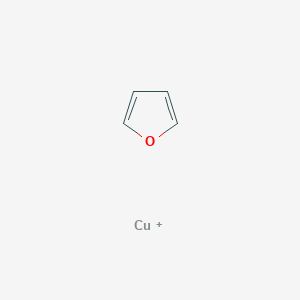
![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)



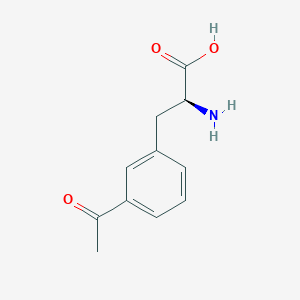
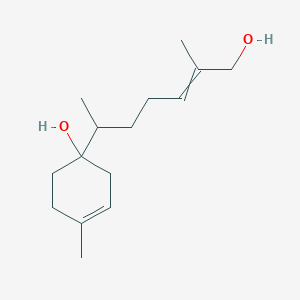
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
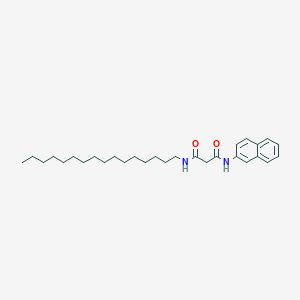
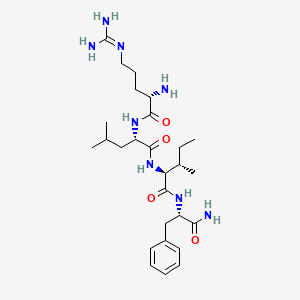
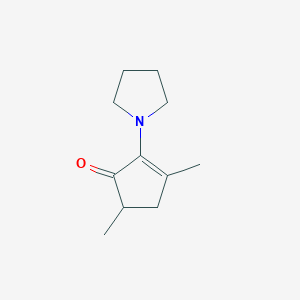
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
